molecular formula C15H17N3O B7496425 Azepan-1-yl(quinoxalin-2-yl)methanone

Azepan-1-yl(quinoxalin-2-yl)methanone

Cat. No.: B7496425
M. Wt: 255.31 g/mol
InChI Key: BTLFPEHBELGHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl(quinoxalin-2-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a quinoxaline heterocyclic core coupled with an azepane moiety via a methanone linker. The quinoxaline scaffold is a privileged structure in pharmacology, known for its diverse biological activities . While specific biological data for this compound is limited in public literature, research on closely related (quinoxalin-2-yl)methanone analogs provides strong context for its research value. For instance, structurally similar compounds, such as (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, have demonstrated significant antidepressant-like activity in rodent models, acting as novel 5-HT3 receptor antagonists . This suggests potential applications for this class of compounds in neuroscience research. Furthermore, other quinoxaline amide derivatives have been investigated as potent, orally bioavailable inhibitors of the 15-prostaglandin dehydrogenase (15-PGDH) enzyme, which plays a key role in tissue repair and regeneration . The azepane ring, a seven-membered nitrogen heterocycle, is a common feature in pharmaceutically active compounds and can influence the molecule's physicochemical properties and binding affinity. Researchers may explore this compound as a building block in multi-component reactions to create more complex chemical libraries or as a lead structure for developing novel therapeutic agents. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

azepan-1-yl(quinoxalin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(18-9-5-1-2-6-10-18)14-11-16-12-7-3-4-8-13(12)17-14/h3-4,7-8,11H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLFPEHBELGHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Ring Size : The 7-membered azepane may enhance lipophilicity and reduce metabolic degradation compared to 6-membered piperazine derivatives like QCF-3, which exhibit potent 5-HT3 receptor antagonism .
  • Synthetic Routes: While QCF-3 is synthesized via alkylation of quinoxaline-thione precursors , azepane derivatives could employ similar strategies with azepane-containing reagents.

5-HT3 Receptor Antagonism :

  • QCF-3 (piperazine analog) demonstrated significant antidepressant-like effects in rodent models via 5-HT3 receptor blockade, with pIC50 values >7 .
  • Azepan-1-yl derivatives are hypothesized to retain antagonistic activity but with modified pharmacokinetics due to increased ring size and lipophilicity.

Antimicrobial Activity :

  • Quinoxaline-thioacetamide derivatives (e.g., N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides) showed moderate activity against bacterial strains (MIC: 8–32 µg/mL) . Azepane derivatives may exhibit similar profiles but require empirical validation.

Fluorescence and Material Science :

  • Indoloquinoxaline derivatives (e.g., compound 1 in ) display strong intramolecular charge transfer (ICT) and aggregation-induced emission (AIE), with LUMO energies (-3.65 to -3.98 eV) suitable for n-type organic electronics . Azepane’s electron-donating effects could further modulate these properties.
Physicochemical Properties
Property Azepan-1-yl(quinoxalin-2-yl)methanone (Predicted) QCF-3 (Piperazine Analog) Indoloquinoxaline Dye
Molecular Weight ~297.3 g/mol 351.4 g/mol 337–382 g/mol
LogP (Lipophilicity) ~2.5–3.0 (higher due to azepane) 2.1 3.2–3.8
Melting Point 150–200°C (estimated) 278°C (compound 2 in ) 278–>300°C
Solubility Low in water, moderate in DMSO Poor aqueous solubility Soluble in organic solvents

Notes:

    Preparation Methods

    Transition Metal-Catalyzed Functionalization

    Recent advances employ transition metals to streamline quinoxaline derivatization. For example, palladium-catalyzed carbonylation of 2-bromoquinoxaline with carbon monoxide under pressure generates quinoxaline-2-carboxylic acid in high yields (Scheme 2).

    Key Advantages :

    • Tolerance for diverse functional groups (e.g., halides, nitro groups).

    • Yields exceeding 80% under optimized conditions (e.g., Pd(OAc)₂, PPh₃, CO at 80°C).

    Oxidative Methods

    Oxidation of 2-methylquinoxaline using potassium permanganate (KMnO₄) in acidic or basic media provides direct access to quinoxaline-2-carboxylic acid (Scheme 3).

    Reaction Conditions :

    • KMnO₄ in H₂SO₄/H₂O at 60–80°C for 6–12 hours.

    • Yields: 65–75%, with over-oxidation minimized by controlled temperature.

    Synthesis of Azepan-1-yl(quinoxalin-2-yl)methanone via Amide Coupling

    Acid Chloride-Mediated Coupling

    The most direct route involves converting quinoxaline-2-carboxylic acid to its corresponding acid chloride , followed by reaction with azepane (Scheme 4).

    Procedure :

    • Acid Chloride Formation : Treat quinoxaline-2-carboxylic acid (1 equiv) with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). Excess SOCl₂ is removed under vacuum.

    • Amidation : React the crude acid chloride with azepane (1.2 equiv) in dichloromethane (DCM) and pyridine (3 equiv) at 0°C → room temperature (16 hours).

    • Workup : Wash with saturated NaHCO₃, dry (Na₂SO₄), and concentrate. Purify via recrystallization (EtOAc/hexane).

    Yield : 70–85%.

    Challenges :

    • Handling moisture-sensitive acid chlorides.

    • Competing hydrolysis requires anhydrous conditions.

    Peptide Coupling Reagents

    Alternative methods employ carbodiimide-based reagents (e.g., EDCl, DCC) or uronium salts (e.g., HATU) to activate the carboxylic acid for amide bond formation (Scheme 5).

    Typical Protocol :

    • Mix quinoxaline-2-carboxylic acid (1 equiv), HATU (1.5 equiv) , and DIPEA (3 equiv) in DMF.

    • Add azepane (1.2 equiv) and stir at room temperature (12 hours).

    • Quench with water, extract with EtOAc, dry, and concentrate.

    Yield : 75–90%.

    Advantages :

    • Mitigates handling hazardous reagents (e.g., SOCl₂).

    • Compatible with acid- or base-sensitive substrates.

    Green Chemistry Approaches

    Solvent-Free Mechanochemical Synthesis

    Ball-milling quinoxaline-2-carboxylic acid and azepane with silica-supported HCl achieves amide formation without solvents (Scheme 6).

    Conditions :

    • Frequency: 30 Hz, 2 hours.

    • Yield: 60–70%.

    Sustainability Benefits :

    • Eliminates volatile organic solvents.

    • Reduced energy consumption.

    Comparative Analysis of Synthetic Routes

    Method Yield (%) Reaction Time Cost Scalability
    Acid Chloride Coupling70–8518 hoursLowHigh
    HATU-Mediated Coupling75–9012 hoursHighModerate
    Mechanochemical Synthesis60–702 hoursLowLimited

    Structural Characterization and Purity Control

    Key Analytical Data :

    • ¹H NMR (CDCl₃) : δ 8.95 (s, 1H, NH), 7.53–7.21 (m, 4H, quinoxaline-H), 3.65–3.45 (m, 4H, azepane-H), 1.80–1.40 (m, 6H, azepane-H).

    • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

    Purification Techniques :

    • Recrystallization : EtOAc/hexane (purity >95%).

    • Column Chromatography : Silica gel, eluting with 3:7 EtOAc/hexane .

    Q & A

    Q. What are the common synthetic routes for preparing azepan-1-yl(quinoxalin-2-yl)methanone and related quinoxaline derivatives?

    this compound can be synthesized via cyclocondensation reactions. A typical method involves reacting 1,2-diaminobenzophenone derivatives with ketones or carbonyl-containing intermediates under reflux in acetic acid or ethanol. For example, analogous compounds like indoloquinoxaline derivatives are synthesized by cyclocondensation of substituted isatins with diamines, yielding products in 40–85% efficiency . Key steps include:

    • N-methylation to enhance solubility of intermediates.
    • Solvent optimization : Acetic acid or ethanol for reflux conditions.
    • Purification : Column chromatography or recrystallization for solid products.

    Q. What characterization techniques are critical for confirming the structure and purity of this compound?

    Essential techniques include:

    • Spectroscopy :
    • ¹H/¹³C NMR (300 MHz in CDCl₃) to confirm substituent positions and integration .
    • FT-IR for functional group identification (e.g., carbonyl stretch at ~1650 cm⁻¹) .
      • Mass spectrometry : MALDI-TOF for molecular ion validation .
      • Thermal analysis : TGA to assess decomposition temperatures (5% weight loss at 261–314°C) .
      • Elemental analysis to verify purity (>95%) .

    Q. How do substituents on the quinoxaline ring influence the compound’s chemical reactivity?

    Substituents modulate electronic and steric effects:

    • Electron-withdrawing groups (e.g., –NO₂, –Br) lower LUMO levels, enhancing electron-accepting capacity .
    • Electron-donating groups (e.g., –CH₃) increase HOMO levels, favoring charge transfer .
    • Positional effects : 3-methyl or 2-acetyl groups alter steric hindrance, affecting aggregation behavior in solvents .

    Advanced Research Questions

    Q. How does aggregation-induced emission (AIE) manifest in this compound derivatives?

    AIE is studied via solvent-dependent fluorescence:

    • THF/water mixtures : At >70% water content, restricted intramolecular rotation in nanoaggregates enhances emission (e.g., 10-fold intensity increase at 95% water) .
    • Dynamic light scattering (DLS) : Confirms nanoparticle formation (size ~100–200 nm, PDI <0.5) .
    • Mechanism : Nanoaggregates suppress non-radiative decay, activating radiative pathways .

    Q. What electrochemical properties make this compound suitable for optoelectronic applications?

    Cyclic voltammetry (CV) reveals:

    • LUMO levels : –3.65 to –3.98 eV (comparable to n-type materials like C60 derivatives) .
    • HOMO levels : –5.64 to –6.35 eV, enabling hole-blocking in OLEDs .
    • Bandgap : 1.92–2.70 eV, tunable via substituents for DSSCs or OFETs .

    Q. How can density functional theory (DFT) predict the optoelectronic behavior of this compound?

    DFT (B3LYP/6-311++G**) calculations:

    • Frontier orbitals : HOMO localized on indole (donor), LUMO on quinoxaline (acceptor), confirming intramolecular charge transfer (ICT) .
    • Solvent effects : Polar solvents (DMSO) redshift absorption by stabilizing ICT states .
    • TD-DFT : Accurately predicts λmax (397–490 nm) and emission spectra .

    Q. What thermal stability data are critical for assessing its application in high-temperature processes?

    TGA profiles :

    • 5% weight loss : 261–314°C.
    • 10% weight loss : 286–335°C .
    • Stability order : Nitro-substituted derivatives > brominated > methylated, due to stronger intermolecular interactions .

    Q. How do structural modifications impact its potential as an n-type material in organic electronics?

    Key modifications:

    • –NO₂ substitution : Lowers LUMO (–3.98 eV), enhancing electron injection in OLEDs .
    • –Br substitution : Balances HOMO/LUMO levels (–5.64 eV/–3.72 eV) for ambipolar charge transport .
    • Aggregation control : AIE-active derivatives reduce ACQ, enabling efficient solid-state luminescence .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.